2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-7-3-1-2-4-8(7)13-9(14-11)5-17-6-10(15)16/h1-4H,5-6H2,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWYGKIHTYDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetic acid moiety contributes to its potential pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against Mycobacterium tuberculosis (MTb). The compound acts as an inhibitor of the type II NADH dehydrogenase (NDH-2) in MTb, demonstrating significant potency with minimum inhibitory concentrations (MIC) in the nanomolar range.
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.2 | Inhibits NDH-2, affecting ATP production |
| Isoniazid | 0.2 | Inhibits cell wall synthesis |
The inhibition mechanism involves noncompetitive inhibition, suggesting that the compound binds to an allosteric site on NDH-2, leading to reduced ATP production in cells where membrane potential is uncoupled from ATP synthesis .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. It has been evaluated against various cancer cell lines, including leukemia and breast cancer cells. The results indicate that it can inhibit cell growth significantly.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | % Growth Inhibition | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 31.50 - 47.41 | |
| MDA-MB-231 (Breast) | 35.00 | |
| UO-31 (Renal) | 40.00 |
The compound's effectiveness varies across different cell types, indicating a need for further optimization and understanding of its mechanism.
Structure-Activity Relationship (SAR)
The SAR studies conducted on quinazoline derivatives have provided insights into how modifications affect biological activity. For instance, alterations to the quinazoline core or the introduction of various substituents have been correlated with changes in potency against both microbial and cancerous cells.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methylation at position 4 | Increased potency against MTb |
| Sulfanyl group presence | Enhanced anticancer activity |
| Acetic acid moiety | Essential for solubility and bioavailability |
These findings suggest that strategic modifications can lead to improved therapeutic profiles.
Case Studies
Several case studies have documented the use of this compound in vitro and in vivo models:
- Case Study on Tuberculosis : A study demonstrated that administration of the compound in a murine model resulted in reduced bacterial load compared to controls, highlighting its potential as a therapeutic agent against TB .
- Case Study on Cancer : Another investigation reported that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer, supporting its role as a candidate for further development .
Scientific Research Applications
Scientific Research Applications
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid and its derivatives have applications in various scientific research fields, including synthesis, biological activities, antimicrobial evaluation, anticonvulsant activity studies, and novel synthesis methods.
Synthesis and Biological Activities
Research shows that the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles has led to the creation of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These compounds were synthesized through a series of reactions involving sulfanilamide, sulfacetamide, and hydrazine hydrate, resulting in various derivatives with potential antipyretic and anti-inflammatory activities.
Antimicrobial Evaluation
Studies into the synthesis, characterization, and antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety have highlighted the potential of quinazoline derivatives in combating microbial resistance. These derivatives have demonstrated potent activity against various microbes, especially when substituted with halogen groups, indicating their potential as less toxic antimicrobial agents.
Anticonvulsant Activity Studies
Research on the synthesis and evaluation of anticonvulsant activities of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has led to the development of a series of acetamides that show promise for anticonvulsive action. Structural modification in enhancing biological activity is significant, with specific derivatives improving convulsive syndrome rates in experimental models without impairing motor coordination, suggesting a novel approach to anticonvulsant therapy.
Novel Synthesis Methods
Green synthesis methods have yielded environmentally friendly procedures for creating 2,3-dihydroquinazolin-4(1H)-ones, utilizing lactic acid as a catalyst under solvent-free conditions. This research provides a novel pathway for synthesizing quinazolinone derivatives and emphasizes the role of green chemistry in pharmaceutical synthesis, offering a sustainable alternative to traditional synthesis routes.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) in the compound undergoes oxidation under controlled conditions:
-
Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in ethanol at 0–25°C yields the sulfoxide derivative.
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Sulfone formation : Prolonged oxidation with excess H₂O₂ or potassium permanganate (KMnO₄) in acidic conditions generates the sulfone .
Mechanistic Insight :
Nucleophilic Substitution at the Thioether Linkage
The methylthio group participates in nucleophilic displacement reactions:
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Amine substitution : Reaction with primary/secondary amines (e.g., cyclohexylamine) in toluene under reflux with p-toluenesulfonic acid (PTSA) or iodine (I₂) catalysis forms amide derivatives (e.g., N-cyclohexyl-2-((4-oxoquinazolin-2-yl)thio)acetamide) .
Example Reaction Conditions :
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclohexylamine | PTSA | Toluene | 110°C | 74% |
| Piperidine | I₂ | DMF | 80°C | 68% |
Amide Bond Formation via Acetic Acid Moiety
The carboxylic acid group reacts with amines to form amides under coupling agents:
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EDC/HOBt-mediated coupling : Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate reacts with amines (e.g., cycloheptylamine) in dichloromethane (DCM) to yield N-substituted acetamides .
Key Data :
-
Optimal conditions: 1.2 equiv amine, 1.5 equiv EDC, 0.5 equiv HOBt, 25°C, 12 h.
-
Yields range from 65% to 87% depending on steric hindrance .
Condensation with Aldehydes
The 4-amino group on the quinazoline ring undergoes Schiff base formation:
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Reaction with aromatic aldehydes : In ethanol under reflux, condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) forms imine derivatives .
Example :
Cycloaddition Reactions
The compound participates in hetero-Diels-Alder reactions:
-
With heterodienes : Reacts with thiopyrano[2,3-d]thiazole derivatives in glacial acetic acid under reflux to form fused tricyclic systems .
Conditions :
Biological Thiol Adduct Formation
The thioether group reacts with glutathione (GSH) in metabolic pathways:
-
GSH conjugation : Forms S-glutathionyl adducts in microsomal assays, leading to detoxification or inactivation .
Key Observation :
Degradation Pathways
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfanylacetic acids, where the sulfanyl group (-S-) bridges aromatic or heterocyclic systems to the acetic acid moiety. Key structural analogs include:
a. 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic Acid ()
- Structure : Features a bis-isopropylcarbamothioyl group instead of the quinazoline ring.
b. [(2-Methylbenzyl)thio]acetic Acid ()
- Structure : A benzyl group substituted with a methyl group at the ortho position.
- Properties: Molecular weight = 196.26 g/mol, purity = 95% . The aromatic benzyl group may enhance π-π stacking interactions, whereas the quinazoline core in the target compound could enable stronger hydrogen bonding via the amino group.
c. 2-[(4-Nitrophenyl)sulfanyl]acetic Acid ()
- Structure : Nitrophenyl substituent introduces strong electron-withdrawing effects.
- Properties: Molecular weight = 213.21 g/mol, pKa predicted ≈ 3.65 (similar acetic acid group) . The nitro group may reduce solubility in aqueous media compared to the aminoquinazoline moiety.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₂N₄O₂S | 264.30* | ~3.5–4.0* | Quinazoline core, amino group |
| 2-[(4-Nitrophenyl)sulfanyl]acetic Acid | C₈H₇NO₄S | 213.21 | 3.65 | Electron-withdrawing nitro group |
| [(2-Methylbenzyl)thio]acetic Acid | C₁₀H₁₂O₂S | 196.26 | N/A | Aromatic benzyl substituent |
| 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic Acid | C₉H₁₆N₂OS₂ | 248.36 | N/A | Lipophilic carbamothioyl group |
*Estimated based on structural analogs.
Crystallographic and Stability Considerations
- Crystal Packing : discusses hydrogen bonding (O–H···N) and π-π interactions in a tetrazole-sulfanylacetic acid derivative, which may parallel the target compound’s solid-state behavior .
- Stability: Electron-donating groups (e.g., amino in quinazoline) may enhance oxidative stability compared to nitro-substituted analogs .
Preparation Methods
Synthesis of the 4-Aminoquinazoline Intermediate
The 4-aminoquinazoline scaffold is commonly prepared via cyclization of anthranilic acid derivatives with formamide or related reagents, followed by nitration and reduction to introduce the amino group at the 4-position. This step is well-documented in heterocyclic chemistry literature but is assumed as a starting material in most preparation methods for the target compound.
Introduction of the Sulfanyl Methyl Group
The key step involves attaching a sulfanyl methyl linker to the 2-position of the quinazoline ring. This is often achieved by:
- Reacting 4-aminoquinazoline-2-methyl halide (typically chloride or bromide) with thioglycolic acid or its derivatives under nucleophilic substitution conditions.
- The thiol group of thioglycolic acid attacks the electrophilic carbon on the quinazoline ring, forming the sulfanyl linkage.
This reaction is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures (room temperature to 60 °C) to optimize yield and minimize side products.
Hydrolysis and Purification
If protected or esterified forms of the acetic acid moiety are used, hydrolysis under acidic or basic conditions follows to yield the free acid. Purification is typically performed by recrystallization from suitable solvents or by chromatography.
Representative Preparation Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Preparation of 4-aminoquinazoline-2-methyl halide | Starting from 4-aminoquinazoline, halomethylation using formaldehyde and hydrogen halide or halogenating agents | Methyl halide intermediate suitable for nucleophilic substitution |
| 2. Nucleophilic substitution with thioglycolic acid | 4-aminoquinazoline-2-methyl halide + thioglycolic acid, base (e.g., triethylamine), solvent DMF, 25-60 °C, 4-12 h | Formation of sulfanyl linkage with acetic acid moiety |
| 3. Hydrolysis (if ester used) | Acidic or basic hydrolysis, aqueous workup | Free this compound |
| 4. Purification | Recrystallization or chromatography | Pure target compound |
Analytical and Research Findings
- The sulfanyl linkage is confirmed by characteristic signals in ^1H NMR and ^13C NMR spectra, particularly the methylene protons adjacent to sulfur appearing downfield due to deshielding effects.
- Infrared spectroscopy shows absorption bands for the carboxylic acid group (broad O-H stretch around 2500-3300 cm^-1 and strong C=O stretch near 1700 cm^-1) and amino groups (N-H stretches near 3300-3500 cm^-1).
- Mass spectrometry confirms the molecular weight consistent with the desired structure.
- The compound is stable under standard storage conditions but care is taken to avoid prolonged exposure to light and heat to prevent decarboxylation or sulfur oxidation.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Temperature | 25–60 °C | Controlled to optimize substitution |
| Reaction time | 4–12 hours | Depends on reagent reactivity |
| Base used | Triethylamine or sodium bicarbonate | To neutralize acid and promote reaction |
| Purification method | Recrystallization, chromatography | Ensures high purity |
| Yield | 60–85% | Varies with reaction conditions |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-aminoquinazoline-2-thiol and bromoacetic acid derivatives. Key parameters include solvent choice (e.g., aqueous or alcoholic media), temperature (60–80°C), and catalytic bases like triethylamine to deprotonate the thiol group. Reaction progress can be monitored via TLC (chloroform:methanol 7:3 ratio) . Industrial-scale methods may employ continuous flow synthesis for improved purity and scalability, but lab-scale protocols prioritize controlled stoichiometry and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the sulfanyl-acetic acid linkage (δ ~3.8 ppm for SCH2COO−) and quinazoline aromatic protons (δ ~7.5–8.5 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., C12H12N4O2S, theoretical MW 292.32 g/mol). X-ray crystallography can resolve 3D conformation, particularly the spatial arrangement of the sulfanyl group relative to the quinazoline core .
Q. What are the common derivatization reactions involving the sulfanyl and amino groups in this compound?
- Methodological Answer : The sulfanyl group undergoes alkylation (e.g., with methyl iodide) or oxidation (e.g., H2O2 to sulfoxide). The 4-aminoquinazoline moiety participates in diazotization followed by coupling with phenolic substrates. For advanced derivatives, reductive amination with aldehydes or ketones under solvent-free conditions can introduce substituents while preserving the acetic acid backbone .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., disulfide formation) during synthesis?
- Methodological Answer : Side reactions are minimized by:
- Strict inert atmosphere (N2/Ar) to prevent thiol oxidation.
- Low-temperature protocols (0–4°C) during thiol activation.
- Stepwise addition of bromoacetic acid to avoid excess reactive intermediates.
Statistical Design of Experiments (DoE) tools, such as factorial design, can identify optimal pH, temperature, and catalyst ratios to maximize yield while suppressing disulfide byproducts .
Q. What computational approaches are suitable for predicting the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) of the quinazoline ring, which influence nucleophilic/electrophilic behavior. Molecular docking (AutoDock Vina) predicts interactions with enzymes like dihydrofolate reductase, leveraging the compound’s structural similarity to antifolate agents. MD simulations assess stability in physiological environments .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HPLC purity) for this compound?
- Methodological Answer : Contradictions often arise from residual solvents or tautomeric equilibria. Strategies include:
- Multi-technique validation : Cross-reference NMR, HPLC-MS, and IR data.
- Dynamic NMR experiments to detect tautomerism (e.g., amine-imine shifts in quinazoline).
- Purification refinement : Use preparative HPLC with trifluoroacetic acid (TFA) modifiers to resolve co-eluting impurities .
Q. What are the challenges in scaling up the synthesis of this compound, and how can reactor design address them?
- Methodological Answer : Scaling introduces issues like heat dissipation and mixing inefficiencies. Continuous-flow reactors (microfluidic or packed-bed) enhance mass/heat transfer. Computational fluid dynamics (CFD) models optimize reactor geometry, while in-line PAT (Process Analytical Technology) monitors real-time purity. Membrane separation technologies (e.g., nanofiltration) improve post-reaction isolation .
Methodological Notes
- Structural Specificity : All questions focus on the compound’s unique quinazoline-sulfanyl-acetic acid framework, avoiding generalizations applicable to broader chemical classes.
- Data Reproducibility : Detailed protocols (e.g., TLC conditions, NMR parameters) ensure replicability across labs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
